molecular formula C14H8BrFN2O2 B2953348 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide CAS No. 365510-06-1

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Cat. No.: B2953348
CAS No.: 365510-06-1
M. Wt: 335.132
InChI Key: MVKYUCOABPJWOW-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a complex organic compound characterized by its bromofuran and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the furan ring. The bromofuran moiety can be synthesized through halogenation reactions, while the cyano and fluorophenyl groups are introduced through subsequent chemical reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium fluoride (KF).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a lead compound in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, the compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(5-bromofuran-2-yl)azetidine

  • 3-(5-bromofuran-2-yl)tetrahydro-2H-pyran

  • 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Uniqueness: 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide stands out due to its unique combination of functional groups, which contribute to its reactivity and potential applications. Its distinct structure allows for specific interactions and reactions that are not observed in similar compounds.

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Properties

IUPAC Name

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2O2/c15-13-6-5-10(20-13)7-9(8-17)14(19)18-12-4-2-1-3-11(12)16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKYUCOABPJWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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